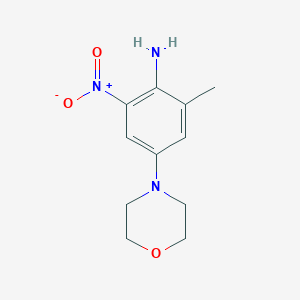

2-Methyl-4-morpholino-6-nitroaniline

Descripción general

Descripción

2-Methyl-4-morpholino-6-nitroaniline is a chemical compound with the molecular formula C11H15N3O3 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of anilines, which includes compounds like 2-Methyl-4-morpholino-6-nitroaniline, involves various methods and applications. These methods cover both classical and modern approaches, providing an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .

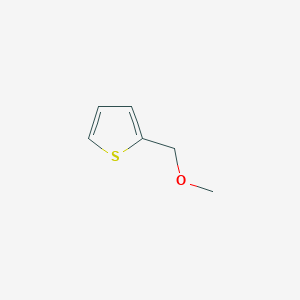

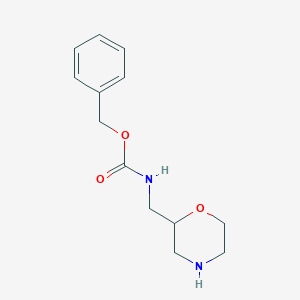

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-morpholino-6-nitroaniline can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-4-morpholino-6-nitroaniline are complex and involve various stages. The reactions of secondary amines, primary amines, and ammonia equivalents are particularly relevant .

Physical And Chemical Properties Analysis

2-Methyl-4-morpholino-6-nitroaniline has a molecular weight of 237.25500 and a density of 1.296 g/cm3 . Its boiling point is 477.854ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A study by Özil, Parlak, and Baltaş (2018) detailed the synthesis of benzimidazoles containing a morpholine skeleton at the C-6 position, starting from 2-nitroaniline derivatives. These compounds were evaluated for their in vitro antioxidant activities and glucosidase inhibition, showcasing their potential in therapeutic applications due to their high scavenging activity and significant α-glucosidase inhibitory potential (M. Özil, Cansu Parlak, N. Baltaş, 2018).

Biological Applications

Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), using a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups for enhanced selectivity and sensitivity. This probe demonstrated potential in imaging hypoxic status in tumor cells, such as HeLa cells, indicating its applicability in biomedical research for disease-relevant hypoxia detection (W. Feng et al., 2016).

Environmental and Analytical Chemistry

Dai et al. (2012) addressed concerns related to the formation of potentially carcinogenic N-nitrosamines and N-nitramines from NOx reactions with amines during amine-based carbon dioxide capture. Their analytical methods, adapted for solvent and washwater samples, highlighted the importance of understanding amine reactivity and nitrosamine formation in environmental contexts, pointing towards the need for effective control strategies in postcombustion CO2 capture processes (Ning Dai et al., 2012).

Pharmacology and Drug Development

The chemopreventive effects of S-methylcysteine on rat hepatocarcinogenesis induced by concurrent administration of sodium nitrite and morpholine were studied by Wei et al. (2000). This study demonstrated the potential of S-methylcysteine in reducing the risk of carcinogenicity from environmental precursors of N-nitroso compounds, suggesting its efficacy as a chemopreventive agent against liver cancer (M. Wei et al., 2000).

Mecanismo De Acción

The influence of N-methyl-4-nitroaniline on the thermal stability of nitrocellulose was investigated via an isothermal decomposition dynamics research method. The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and N-methyl-4-nitroaniline/nitrocellulose composite .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-4-morpholin-4-yl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZOMWPTJWWTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469269 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-morpholino-6-nitroaniline | |

CAS RN |

468741-20-0 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

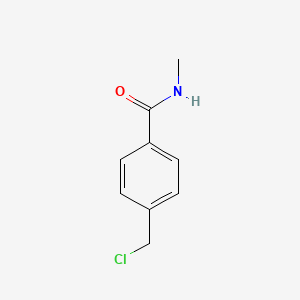

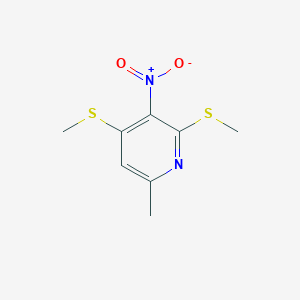

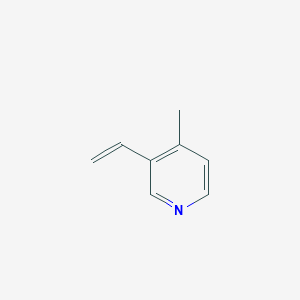

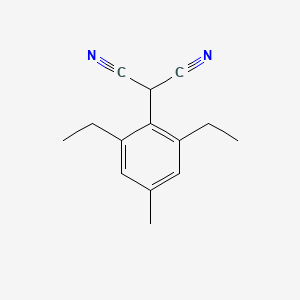

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

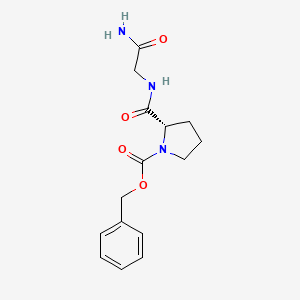

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)

![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)

![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)

![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)